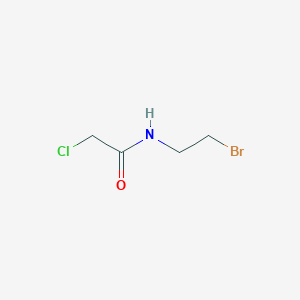![molecular formula C20H23NO B15215458 2-[4-(1-Butyl-1H-indol-2-yl)phenyl]ethan-1-ol CAS No. 88561-13-1](/img/structure/B15215458.png)
2-[4-(1-Butyl-1H-indol-2-yl)phenyl]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(1-Butyl-1H-indol-2-yl)phenyl)ethanol is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications . This compound features an indole core, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.
Preparation Methods
The synthesis of 2-(4-(1-Butyl-1H-indol-2-yl)phenyl)ethanol can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst to form the indole core . The specific synthesis of 2-(4-(1-Butyl-1H-indol-2-yl)phenyl)ethanol may involve the following steps:
Formation of the indole core: Reacting 1-butyl-2-nitrobenzene with phenylhydrazine in the presence of an acid catalyst to form 1-butyl-1H-indole.
Substitution reaction: Introducing a phenyl group at the 4-position of the indole ring through a Friedel-Crafts acylation reaction.
Reduction: Reducing the nitro group to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Hydroxylation: Introducing a hydroxyl group at the 2-position of the phenyl ring through a hydroxylation reaction using a suitable oxidizing agent.
Chemical Reactions Analysis
2-(4-(1-Butyl-1H-indol-2-yl)phenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, using reagents like halogens, nitric acid, and sulfuric acid.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds using boronic acids and palladium catalysts.
Scientific Research Applications
2-(4-(1-Butyl-1H-indol-2-yl)phenyl)ethanol has various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(4-(1-Butyl-1H-indol-2-yl)phenyl)ethanol involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, indole derivatives have been shown to interact with serotonin receptors, which play a role in mood regulation and other physiological processes . The hydroxyl group can also participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
2-(4-(1-Butyl-1H-indol-2-yl)phenyl)ethanol can be compared with other similar indole derivatives, such as:
2-(1H-Indol-3-yl)ethanol: This compound has a similar structure but lacks the butyl group at the 1-position of the indole ring.
2-(1H-Indol-2-yl)phenol: This compound has a hydroxyl group at the 2-position of the phenyl ring, similar to 2-(4-(1-Butyl-1H-indol-2-yl)phenyl)ethanol, but lacks the butyl group at the 1-position of the indole ring.
2-(1H-Indol-3-yl)acetic acid: This compound has an acetic acid group at the 3-position of the indole ring and is known for its role as a plant hormone and its biological activities.
The uniqueness of 2-(4-(1-Butyl-1H-indol-2-yl)phenyl)ethanol lies in the presence of the butyl group at the 1-position of the indole ring, which can influence its biological activity and binding affinity to molecular targets.
Properties
CAS No. |
88561-13-1 |
|---|---|
Molecular Formula |
C20H23NO |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
2-[4-(1-butylindol-2-yl)phenyl]ethanol |
InChI |
InChI=1S/C20H23NO/c1-2-3-13-21-19-7-5-4-6-18(19)15-20(21)17-10-8-16(9-11-17)12-14-22/h4-11,15,22H,2-3,12-14H2,1H3 |
InChI Key |
LRSPUWTTZJBGAO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C=C1C3=CC=C(C=C3)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


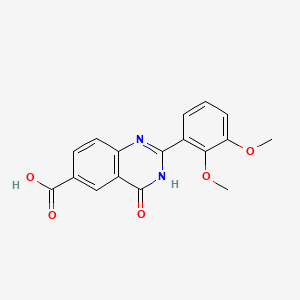
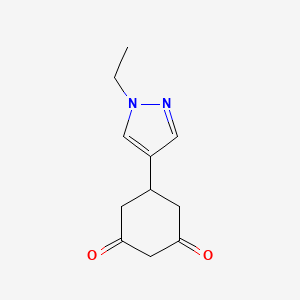
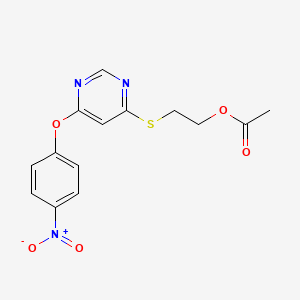
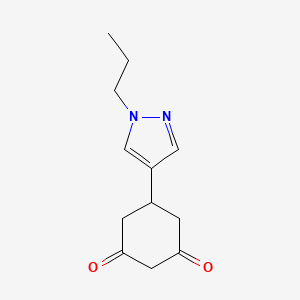


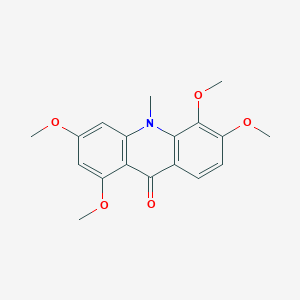
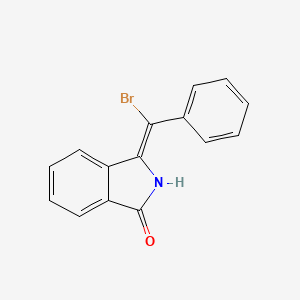
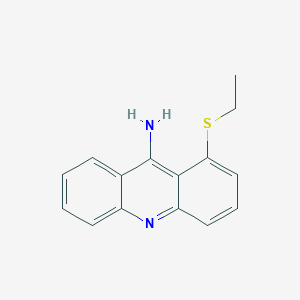
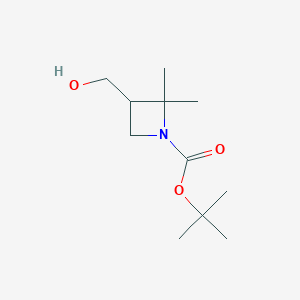


![5-Butoxy-2-[(2-chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B15215486.png)
